molecular formula C17H20N4O4 B2561939 3,5-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)isoxazole-4-carboxamide CAS No. 1209920-55-7

3,5-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)isoxazole-4-carboxamide

Cat. No.: B2561939
CAS No.: 1209920-55-7
M. Wt: 344.371
InChI Key: JJEVKIJLBAJHFD-UHFFFAOYSA-N
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Description

This compound features a 3,5-dimethylisoxazole core linked via a carboxamide group to a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety. The dihydropyridinone ring is further substituted at position 5 with a pyrrolidine-1-carbonyl group. The pyrrolidine group may enhance solubility, while the isoxazole and dihydropyridinone rings contribute to rigidity and electronic diversity.

Properties

IUPAC Name

3,5-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-10-14(11(2)25-19-10)15(22)18-13-8-12(9-20(3)17(13)24)16(23)21-6-4-5-7-21/h8-9H,4-7H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEVKIJLBAJHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,5-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)isoxazole-4-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H19_{19}N3_{3}O3_{3}
  • Molecular Weight : 287.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The isoxazole moiety is known to influence neurotransmitter systems, particularly those involving glutamate receptors such as AMPA and NMDA receptors.

Key Mechanisms:

  • Receptor Modulation : The compound exhibits properties that may modulate AMPA receptor activity, potentially influencing synaptic transmission and neuroprotection.
  • Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cell signaling pathways that regulate cell survival and apoptosis.

Biological Activities

Several studies have demonstrated the biological activities associated with this compound:

Anticonvulsant Activity

Research indicates that derivatives similar to this compound can exhibit anticonvulsant effects by modulating glutamate receptor activity. For instance, compounds that interact with AMPA receptors have shown promise in reducing seizure activity in animal models .

Neuroprotective Effects

The neuroprotective properties are hypothesized to stem from the inhibition of excitotoxicity mediated by glutamate. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases where excessive glutamate leads to neuronal damage .

Case Studies and Research Findings

  • In Vivo Studies : In a study examining the efficacy of related compounds on seizure models (e.g., pentylenetetrazole-induced seizures), it was found that these compounds significantly reduced seizure frequency and severity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives suggest that modifications at the carbonyl position enhance receptor selectivity and potency against specific targets like RORγt (retinoic acid-related orphan receptor gamma) .

Data Tables

Biological Activity Mechanism Reference
AnticonvulsantModulation of AMPA receptors
NeuroprotectionInhibition of excitotoxicity
Kinase InhibitionTargeting specific kinases

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (hereafter referred to as Compound 1l ) serves as a relevant comparator due to its heterocyclic architecture and functional diversity. Below is a detailed comparison:

Physicochemical Properties

  • Its ester groups may reduce solubility compared to carboxamides.
  • Target Compound : The pyrrolidine-1-carbonyl group likely improves solubility through hydrogen-bonding capacity, while the isoxazole core provides metabolic stability.

Functional Implications

  • Electron Effects : Compound 1l’s nitro group creates an electron-deficient aromatic system, favoring interactions with electron-rich biological targets. In contrast, the target compound’s pyrrolidine and carboxamide groups may facilitate binding to polar active sites.
  • Biological Potential: While Compound 1l’s nitrophenyl group suggests applications in nitroreductase-activated prodrugs, the target compound’s structural features align with kinase or protease inhibition due to its hydrogen-bonding motifs.

Research Findings and Limitations

  • Compound 1l : Fully characterized with spectroscopic data (1H/13C NMR, IR, MS) and high-resolution mass spectrometry (HRMS) validation . Its synthetic route is well-documented but yields moderately.
  • Target Compound: Limited experimental data are available in the provided evidence. Further studies are required to elucidate its synthesis, stability, and bioactivity.

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